molecular formula C9H13NS B1320125 4-(Thiophen-2-yl)piperidine CAS No. 198334-38-2

4-(Thiophen-2-yl)piperidine

Cat. No. B1320125
CAS RN: 198334-38-2
M. Wt: 167.27 g/mol
InChI Key: SLQVNTKKWCOXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-yl)piperidine (4-T2P) is a heterocyclic compound belonging to the piperidine family of compounds. It is a colorless, odorless, and tasteless substance that is soluble in water, alcohol, and other organic solvents. 4-T2P has been studied for its potential medicinal and industrial applications, including its use as a chemical intermediate, a corrosion inhibitor, and a drug candidate. In the medical field, 4-T2P has been studied for its potential therapeutic use in treating various diseases and conditions.

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

4-(Thiophen-2-yl)piperidine: is a key intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant task in modern organic chemistry.

Anticancer Applications

Piperidine derivatives, including 4-(Thiophen-2-yl)piperidine , have shown potential as clinical agents against various cancers such as breast, prostate, colon, lung, and ovarian cancers . They are involved in regulating several crucial signaling pathways essential for the establishment of cancers, including STAT-3, NF-κB, PI3k/Aκt, and others .

Pharmacological Properties

The pharmacological applications of piperidine derivatives are vast. They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants . This highlights the importance of 4-(Thiophen-2-yl)piperidine in the development of new pharmacological agents.

Antimicrobial and Antifungal Agents

Piperidine derivatives are utilized as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the treatment of infectious diseases .

Anti-Alzheimer’s Disease Therapy

Some piperidine derivatives have been identified as potential therapeutic agents for Alzheimer’s disease. They can play a role in the management of this neurodegenerative disorder by affecting neurotransmitter systems or amyloid pathways .

Analgesic and Anti-inflammatory Agents

The derivatives of piperidine, including 4-(Thiophen-2-yl)piperidine , are also known for their analgesic and anti-inflammatory properties. They can be used to develop new pain relief medications with potentially fewer side effects .

properties

IUPAC Name

4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVNTKKWCOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598023
Record name 4-(Thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198334-38-2
Record name 4-(2-Thienyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198334-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Thienyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)piperidine
Reactant of Route 2
4-(Thiophen-2-yl)piperidine
Reactant of Route 3
4-(Thiophen-2-yl)piperidine
Reactant of Route 4
4-(Thiophen-2-yl)piperidine
Reactant of Route 5
4-(Thiophen-2-yl)piperidine
Reactant of Route 6
4-(Thiophen-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.